molecular formula C10H14ClNO4S B1426953 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide CAS No. 1341400-46-1

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

Cat. No.: B1426953
CAS No.: 1341400-46-1
M. Wt: 279.74 g/mol
InChI Key: AXMRNRZXUSFMMW-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide Derivatives in Chemical Research

Benzenesulfonamides are characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring, often modified with substituents to tailor biological or physicochemical properties. These derivatives exhibit diverse pharmacological activities, including antibacterial, antifungal, anticancer, and carbonic anhydrase inhibitory effects. For instance, sulfamethazine and sulfadiazine are classic antibacterial agents that inhibit dihydropteroate synthase in bacterial folate synthesis. Modern derivatives, such as AL106 and AL107, demonstrate kinase inhibition in glioblastoma models, while aryl thiazolone–benzenesulfonamides show selective toxicity toward triple-negative breast cancer cells.

The structural flexibility of benzenesulfonamides enables their integration into drug discovery pipelines. Modifications at the sulfonamide nitrogen or aromatic ring alter solubility, bioavailability, and target affinity. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antibacterial potency by increasing electrophilicity at the sulfonamide sulfur.

Table 1: Biological Activities of Representative Benzenesulfonamide Derivatives

Compound Biological Activity Target/Mechanism Reference
Sulfamethazine Antibacterial Dihydropteroate synthase inhibition
AL106 Anti-glioblastoma TrkA kinase inhibition
4e (Thiazolone derivative) Anti-breast cancer Carbonic anhydrase IX inhibition
Sulfasalazine Anti-inflammatory COX-2 inhibition

Historical Context of Sulfonamide Chemistry

The sulfonamide class emerged in the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. This breakthrough validated the concept of structural mimicry, as sulfonamides compete with p-aminobenzoic acid (PABA) in bacterial folate synthesis. Post-1940s, sulfonamide chemistry expanded beyond antibacterials to include diuretics (e.g., furosemide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., celecoxib). The development of 5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide reflects ongoing efforts to optimize sulfonamide scaffolds for targeted therapies, particularly in oncology.

Position of this compound in Organic Chemistry

This compound exemplifies strategic functionalization of the benzenesulfonamide core. The chlorine atom at position 5 enhances electrophilicity and steric bulk, potentially improving target binding. The methoxypropanol ether side chain introduces chirality and hydrophilicity, addressing solubility challenges common to aromatic sulfonamides. Such modifications align with trends in kinase inhibitor design, where balanced lipophilicity and hydrogen-bonding capacity are critical.

Compared to simpler derivatives like sulfanilamide, this compound’s complex substituents may confer selectivity for eukaryotic enzymes (e.g., TrkA in glioblastoma) over prokaryotic targets. Its synthesis typically involves nucleophilic aromatic substitution or copper-catalyzed coupling, as seen in related benzenesulfonamide preparations.

Structural Classification and Nomenclature Systems

The IUPAC name This compound systematically describes its structure:

  • Benzene ring : Numbered such that the sulfonamide group is at position 1.
  • Substituents :
    • Chlorine at position 5.
    • Methoxypropan-2-yloxy ether at position 2.

Table 2: Functional Group Contributions to Reactivity and Bioactivity

Functional Group Role Impact on Properties
Sulfonamide (-SO₂NH

Properties

IUPAC Name

5-chloro-2-(1-methoxypropan-2-yloxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S/c1-7(6-15-2)16-9-4-3-8(11)5-10(9)17(12,13)14/h3-5,7H,6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMRNRZXUSFMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide has demonstrated significant antibacterial properties:

  • Mechanism of Action : The compound inhibits dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, leading to bactericidal effects.
  • Case Study Findings : In vitro studies have shown that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be between 15.62 and 31.25 μmol/L against MRSA strains .
Activity TypeTested CompoundMIC ValuesRemarks
Antimicrobial5-Chloro-2-[...]15.62 - 31.25 μmol/LEffective against MRSA

Antiproliferative Effects

Research indicates that the compound may also exhibit antiproliferative activity against cancer cell lines:

  • Mechanism of Action : The inhibition of specific enzymes or pathways critical for cell division is believed to play a role in its anticancer effects.
  • Data Summary : In studies assessing the growth inhibition of cancer cells, related compounds showed GI50 values ranging from 31 nM to 54 nM, indicating substantial potency against various cancer cells .
Activity TypeTested CompoundGI50 ValuesRemarks
AntiproliferativeRelated compounds31 nM - 54 nMPotent against various cancer cells

Synthesis and Structural Studies

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Crystallographic studies have provided insights into its molecular structure, revealing detailed atomic arrangements that contribute to its biological activity .

Future Research Directions

Continued research is essential to fully understand the pharmacological potential of this compound. Investigations into its binding affinity with biological targets and detailed kinetics of action will enhance our understanding of its therapeutic efficacy and safety profile.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Methoxypropan-2-yloxy vs. Methoxy/Hydroxy : The methoxypropan-2-yloxy group in the target compound introduces steric bulk and increased lipophilicity compared to simpler methoxy (as in ) or hydroxy groups (as in ). This may improve membrane permeability but could reduce metabolic stability due to esterase susceptibility.
  • Halogen Substitution: Chlorine at C5 is conserved in several analogs (e.g., ), contributing to electron-withdrawing effects and enhancing sulfonamide acidity.
  • Heterocyclic vs. Alkyl Substituents : Benzoxazole-containing analogs () exhibit rigid, planar structures that may enhance π-π stacking with biological targets, whereas alkyl ethers (target compound) offer conformational flexibility for target accommodation.

Physicochemical Properties

  • Lipophilicity : The methoxypropan-2-yloxy group likely increases logP compared to methoxy analogs, balancing solubility and permeability. Fluorine-substituted derivatives () exhibit lower logP, favoring aqueous solubility.

Biological Activity

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide is a sulfonamide compound characterized by a chloro group, a methoxypropan-2-yl ether, and a sulfonamide functional group. Its molecular formula is C10H14ClN1O4S. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structure of this compound features:

  • Chlorine atom at the 5-position of the benzene ring.
  • Methoxypropan-2-yl group at the 2-position.
  • Sulfonamide group at the 1-position.

These structural characteristics contribute to its biological activity, particularly its ability to inhibit bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase, a critical enzyme in bacterial metabolism.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, are effective antibacterial agents. They work by mimicking para-amino benzoic acid (PABA), thereby inhibiting bacterial growth. The compound's effectiveness can vary based on structural modifications, which can enhance its activity against specific bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamides

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
5-Chloro-2-[...]>100 μMStaphylococcus aureus, E. coli
Sulfanilamide<100 μMKlebsiella pneumoniae
4-Amino-N-(4-chlorophenyl)-benzenesulfonamide<50 μMPseudomonas aeruginosa

The MIC values indicate that while some derivatives exhibit strong antibacterial properties, others may require further optimization to enhance efficacy .

Antioxidant Activity

In addition to antimicrobial properties, studies have shown that sulfonamide derivatives can exhibit antioxidant activity. The antioxidant capacity is assessed using methods such as the DPPH radical scavenging assay and FRAP assay. While this compound has not been specifically tested in these assays, related compounds have demonstrated significant antioxidant effects .

Case Studies and Research Findings

A study conducted on various sulfonamide derivatives revealed that modifications in their chemical structure could lead to enhanced biological activities. For instance, compounds with specific substituents showed improved binding affinities to bacterial enzymes, suggesting that structural variations can significantly impact their pharmacological profiles .

Binding Affinity Studies

Investigations into the binding affinities of this compound with dihydropteroate synthase have indicated promising results. These studies are crucial for understanding the compound's mechanism of action and potential side effects. The binding kinetics suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 5-chloro-2-hydroxybenzenesulfonamide as the core scaffold. Introduce the 1-methoxypropan-2-yloxy group via nucleophilic substitution using 1-methoxypropan-2-ol under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 2 : Optimize reaction temperature (70–90°C) and solvent (e.g., dichloromethane) to enhance yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify using column chromatography (EtOAc/hexanes gradient) or recrystallization. Yields typically range from 56% to 65%, depending on stoichiometry and solvent selection .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, space group P1) .
  • NMR spectroscopy : Key signals include δ 3.80 ppm (methoxy group), δ 7.15–7.78 ppm (aromatic protons), and δ 2.84–3.55 ppm (protons adjacent to sulfonamide) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to evaluate the biological activity of this sulfonamide derivative?

  • Experimental Design :

  • In vitro assays : Test antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC values). For anticancer potential, use cell viability assays (e.g., MTT) on murine macrophage (J774A.1) or human cancer cell lines .
  • Mechanistic studies : Probe cytokine modulation (e.g., TNF-α, IL-6) via ELISA in immune cells .

Q. How can environmental degradation pathways of this compound be modeled?

  • Environmental Chemistry Approach :

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .
  • Photolysis : Use UV light (254 nm) to assess photostability and radical-mediated breakdown mechanisms .

Q. How are contradictions in reaction outcomes or biological data resolved?

  • Case Study :

  • Low yields in sulfonylation : Trace impurities (e.g., unreacted chlorosulfonic acid) may inhibit reactions. Implement rigorous purification (e.g., repeated column chromatography) and validate intermediate purity via ¹H NMR .
  • Variable bioactivity : Account for cell line heterogeneity (e.g., J774A.1 vs. primary macrophages). Standardize assay conditions (e.g., FBS concentration, incubation time) .

Q. What computational methods support the prediction of this compound’s reactivity?

  • In Silico Tools :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide
Reactant of Route 2
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5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

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